(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetic acid, widely known as clopidogrel carboxylic acid or SR-26334, is a crucial compound in the scientific investigation of the antiplatelet drug clopidogrel. It serves as the primary inactive metabolite of clopidogrel, formed through the hydrolysis of the parent drug. [, , , , , , , , , ] This characteristic makes it a valuable tool in studying clopidogrel's metabolism, pharmacokinetics, and pharmacodynamics, as well as its potential drug interactions. Importantly, clopidogrel carboxylic acid itself does not possess any intrinsic antiplatelet activity. [, , ]
Clopidogrel carboxylic acid is the active metabolite of clopidogrel, a widely used antiplatelet medication that inhibits platelet aggregation. This compound plays a crucial role in the prevention of cardiovascular events, such as heart attacks and strokes, particularly in patients with atherosclerosis. Clopidogrel itself is a prodrug that requires metabolic activation to exert its pharmacological effects, primarily through the formation of clopidogrel carboxylic acid.
Clopidogrel carboxylic acid is synthesized in the body from clopidogrel through hepatic metabolism. The conversion involves several enzymatic processes, primarily mediated by cytochrome P450 enzymes, which transform clopidogrel into its active form. The primary source of clopidogrel is pharmaceutical formulations available for clinical use.
Clopidogrel carboxylic acid is classified as an antiplatelet agent and falls under the category of thienopyridines. It is specifically categorized as a P2Y12 receptor inhibitor, which is pivotal in modulating platelet activation and aggregation.
The synthesis of clopidogrel carboxylic acid typically involves the metabolic conversion of clopidogrel through oxidative pathways. The initial step includes the hydrolysis of the thienopyridine moiety, followed by oxidation reactions that yield the carboxylic acid derivative.
Clopidogrel carboxylic acid has a molecular formula of . Its structure features a thienopyridine ring system with a carboxylic acid functional group.
Clopidogrel carboxylic acid participates in various biochemical reactions within the body:
The interaction with the P2Y12 receptor leads to downstream signaling cascades that inhibit platelet aggregation effectively .
The mechanism by which clopidogrel carboxylic acid exerts its effects involves several steps:
Studies have shown that clopidogrel reduces the risk of cardiovascular events significantly when compared to placebo .
Relevant analyses indicate that these properties are crucial for understanding its pharmacokinetics and formulation .
Clopidogrel carboxylic acid is primarily used in clinical settings for:
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 466-43-3